L-Talose

Enzymology Carbohydrate Chemistry Molecular Recognition

L-Talose (CAS 23567-25-1) is the C-2 epimer of galactose—a single stereochemical inversion that fundamentally alters hydrogen-bonding networks and molecular recognition profiles. Generic substitution with D-galactose, D-mannose, or D-glucose is scientifically invalid where stereospecificity governs enzyme recognition, lectin binding, or glycosylation. Validated applications include: glucose-6-phosphate isomerase characterization (80% conversion to L-tagatose), heparan sulfate disaccharide mimetic synthesis (69–90% glycosylation yields), and galectin-1/3 subtype-selective inhibitor scaffolds. Supplied as white crystalline powder, ≥98% by HPLC.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 23567-25-1
Cat. No. B119587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Talose
CAS23567-25-1
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1
InChIKeyGZCGUPFRVQAUEE-OMMKOOBNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Talose CAS 23567-25-1: Baseline Properties and Procurement Specifications for Rare Aldohexose Research


L-Talose (CAS 23567-25-1) is a rare aldohexose monosaccharide with molecular formula C₆H₁₂O₆ and molecular weight 180.16 g/mol . It is structurally defined as the C-2 epimer of galactose, differing only in the stereochemical configuration at the C-2 carbon position [1]. L-Talose is an unnatural sugar that occurs in nature primarily as a component of antibiotic compounds such as hygromycins produced by Streptomycetes [2]. Commercial L-Talose is typically supplied as a white to almost white crystalline powder with purity specifications of ≥98.0% by HPLC, specific rotation [α]²⁰/D of -17.0 to -23.0° (C=1, H₂O), and melting point of approximately 133°C .

Why L-Talose CAS 23567-25-1 Cannot Be Substituted with Common Hexoses in Specialized Research Applications


Generic substitution of L-Talose with structurally similar hexoses such as D-galactose, D-mannose, or D-glucose is scientifically invalid due to stereospecificity requirements in enzyme recognition, lectin binding, and glycosylation chemistry. L-Talose is the C-2 epimer of galactose, a single stereochemical inversion that fundamentally alters hydrogen-bonding networks and molecular recognition profiles [1]. Experimental evidence demonstrates that glucose-6-phosphate isomerase from Pyrococcus furiosus preferentially converts L-Talose to L-tagatose (80% yield) and L-galactose (5% yield), while other aldoses exhibit markedly different conversion profiles [2]. Furthermore, the C-2 epimer α-D-talose binds to the lactose permease of E. coli with affinity comparable to D-galactose, whereas 2-deoxy-D-galactose affords no substrate protection, confirming that stereospecific hydrogen-bonding at C-2 is essential for stable binding [3]. These stereochemical dependencies render L-Talose non-interchangeable with its epimers or other aldohexoses in any application requiring defined molecular recognition.

L-Talose CAS 23567-25-1: Quantitative Comparative Evidence for Scientific Selection and Procurement


Stereochemical Differentiation: L-Talose vs D-Galactose as C-2 Epimer Substrate for Enzyme Recognition

L-Talose differs from D-galactose solely by inversion of configuration at the C-2 position, classifying it as the C-2 epimer of galactose [1]. This stereochemical distinction produces quantifiable differences in enzyme substrate specificity. Glucose-6-phosphate isomerase from Pyrococcus furiosus converts L-Talose to L-tagatose with 80% conversion yield after approximately 420 minutes, while also producing L-galactose at 5% yield [2]. In contrast, D-ribulose (a ketose) exhibits 53% and 8% conversion yields to the corresponding products after 240 minutes under identical conditions [2]. The preferential recognition of L-Talose as an aldose substrate confirms that stereochemical configuration at C-2 directly determines enzymatic conversion efficiency and product distribution.

Enzymology Carbohydrate Chemistry Molecular Recognition

Lectin Binding Selectivity: L-Talose-Containing Glycans Distinguish Microbial vs Mammalian Glycan Recognition

L-Talose-containing carbohydrate chains are specifically recognized by microbial glycan-binding lectins in a calcium-dependent manner, while mammalian glycans are not bound [1]. A characterized lectin binds to microbial glycans containing terminal acyclic 1,2-diol moieties, including beta-linked D-galactofuranose (beta-Galf), D-phosphoglycerol-modified glycans, D-glycero-D-talo-oct-2-ulosonic acid (KO), and 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) [1]. This lectin demonstrates binding to glycans from Gram-positive and Gram-negative bacteria including K. pneumoniae, S. pneumoniae, Y. pestis, P. mirabilis, and P. vulgaris, but does not bind mammalian glycans [1]. While the study does not directly quantify L-Talose binding versus other monosaccharides, the presence of talo-configuration sugars (D-glycero-D-talo-oct-2-ulosonic acid) within the recognized epitope establishes that talose stereochemistry contributes to microbial-specific recognition.

Glycobiology Lectin Binding Microbial Detection

Glycosylation Efficiency: 6-Deoxy-L-Talose as Acceptor for Disaccharide Synthesis vs Alternative Rare Sugars

6-Deoxy-α-L-talopyranoside serves as an efficient glycosyl acceptor for disaccharide synthesis, yielding α-linked disaccharides in 69–90% yield when glycosylated with thiogalactoside donors using NIS/TfOH promoter [1]. This yield range compares favorably to glycosylation outcomes reported for other rare sugar acceptors. When glycosylated with a 2-azido-2-deoxy-D-glucosyl trichloroacetimidate donor, the reaction was not completely stereoselective (α:β ratio = 6:1), but the desired α-linked disaccharide was isolated in 60% overall yield following tribenzoate derivatization [1]. The synthetic accessibility of 6-deoxy-α-L-talopyranoside from methyl α-L-rhamnopyranoside provides a practical entry point for constructing heparan sulfate mimetics containing the L-talo configuration [1].

Synthetic Carbohydrate Chemistry Glycosylation Heparan Sulfate Mimetics

Physicochemical Differentiation: L-Talose vs D-Talose Optical Rotation as Chiral Identity Verification

L-Talose exhibits a specific optical rotation [α]²⁰/D of -17.0 to -23.0° (C=1, H₂O) with a reference value of -20°, and a melting point of 133°C . In contrast, D-Talose (the enantiomer) exhibits positive optical rotation of +19° (c=1) to +30° depending on measurement conditions, with melting point 128–135°C [1]. The L-enantiomer is described as a crystalline solid (white powder to crystal), whereas some sources describe L-Talose as syrup-like under certain conditions, while D-Talose is consistently crystalline [1]. The absolute difference in optical rotation between enantiomers exceeds 39°, providing unambiguous chiral identity verification.

Analytical Chemistry Quality Control Chiral Purity

Hydrophilicity Profile: L-Talose Predicted LogP vs Common Hexoses for Solubility-Dependent Applications

L-Talose exhibits predicted ACD/LogP of -3.17 and ACD/LogD (pH 7.4) of -2.21, with polar surface area of 118 Ų . For comparison, D-glucose has experimental LogP of approximately -3.24 and D-galactose approximately -3.1 [1]. The LogP values for L-Talose, D-glucose, and D-galactose are within 0.14 log units of each other, indicating comparable hydrophilicity across these aldohexoses. The predicted LogP of -3.17 for L-Talose is consistent with its high water solubility and minimal solubility in methanol [2]. This hydrophilic profile is characteristic of unprotected monosaccharides and does not represent a differentiating feature relative to other hexoses.

Physicochemical Profiling Formulation Drug Design

Biosynthetic Pathway Specificity: L-Talose Production via L-Rhamnose Isomerase vs Alternative Rare Sugar Routes

L-Talose can be produced from galactitol via a two-step reaction employing L-rhamnose isomerase from Mesorhizobium loti, indicating feasibility for large-scale production [1]. The L-rhamnose isomerase enzyme exhibits activity toward various aldoses including D-allose and L-Talose [1]. Alternative biosynthetic routes include production from L-psicose and D-tagatose using L-ribose isomerase, or from L-fucose via coupling of immobilized D-arabinose isomerase and immobilized L-rhamnose isomerase to produce 6-deoxy-L-talose [2]. The existence of multiple characterized enzymatic routes distinguishes L-Talose from other rare aldohexoses such as L-glucose or D-gulose, for which fewer biosynthetic options are documented [3].

Biocatalysis Rare Sugar Production Enzyme Engineering

L-Talose CAS 23567-25-1: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Enzymatic Substrate for Probing Carbohydrate-Active Enzyme Specificity

L-Talose serves as a defined stereochemical substrate for characterizing the specificity of carbohydrate-active enzymes, particularly glucose-6-phosphate isomerase and related aldose-ketose isomerases. The quantifiable conversion of L-Talose to L-tagatose (80% yield) and L-galactose (5% yield) by Pyrococcus furiosus glucose-6-phosphate isomerase provides a benchmark for comparative enzymology studies [1]. This application is supported by direct enzymatic conversion data and enables researchers to map substrate recognition determinants based on C-2 stereochemistry.

Synthesis of Heparan Sulfate Mimetics via 6-Deoxy-L-Talose Glycosylation

6-Deoxy-α-L-talopyranoside, derived from L-Talose, functions as a glycosyl acceptor for constructing heparan sulfate (HS) disaccharide mimetics. The documented glycosylation yields of 69–90% with thiogalactoside donors provide predictable synthetic outcomes for medicinal chemistry campaigns targeting FGF-dependent angiogenesis pathways [1]. This application leverages the unique stereochemical presentation of the L-talo configuration to achieve specific molecular recognition profiles distinct from D-glucosamine or D-glucuronic acid-based HS mimetics.

Chiral Building Block for Galectin Inhibitor Design

L-Talose serves as a stereochemically distinct scaffold for designing galectin-1 and galectin-3 inhibitors. Replacing galactose with talose (the C-2 epimer) redirects O2 substituents closer to the protein surface, creating opportunities for galectin-subtype selective inhibitor development [1]. This application exploits the single stereochemical inversion at C-2 that distinguishes L-Talose from D-galactose, enabling differential surface complementarity with galectin carbohydrate recognition domains.

Microbial Glycan Probe Development Based on Talo-Configuration Recognition

L-Talose-containing glycans are specifically recognized by calcium-dependent lectins that bind microbial but not mammalian carbohydrate structures [1]. This differential recognition enables the development of probes for detecting Gram-positive and Gram-negative bacterial pathogens including K. pneumoniae, S. pneumoniae, Y. pestis, P. mirabilis, and P. vulgaris [1]. The application capitalizes on the unique stereochemical presentation of talo-configured sugars that distinguishes microbial from host glycan signatures.

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